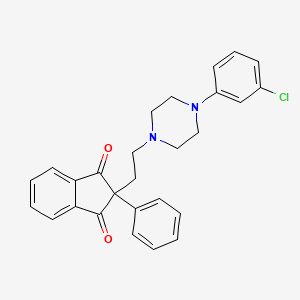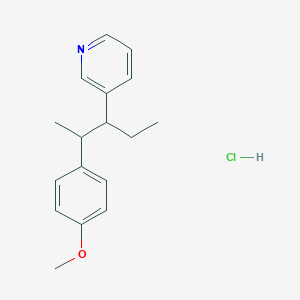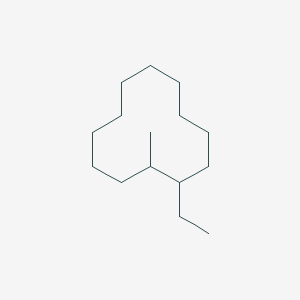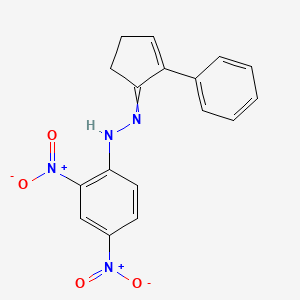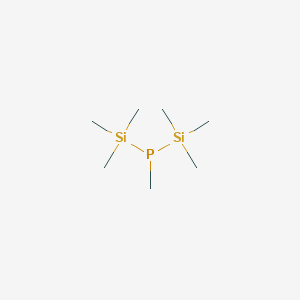
Heptamethyldisilaphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptamethyldisilaphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of silicon and phosphorus atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions: Heptamethyldisilaphosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: Heptamethyldisilaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation, and reducing agents such as hydrogen or metal hydrides for reduction. Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.
科学研究应用
Heptamethyldisilaphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of heptamethyldisilaphosphane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the context and application.
相似化合物的比较
Heptamethyldisilaphosphane can be compared with other similar organophosphorus compounds, such as:
Trimethylphosphine: Known for its use in catalysis and organic synthesis.
Triphenylphosphine: Widely used as a reagent in organic chemistry.
Dimethylphenylphosphine: Utilized in the synthesis of coordination compounds.
Uniqueness: this compound stands out due to its unique combination of silicon and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other organophosphorus compounds may not be suitable .
属性
CAS 编号 |
18339-98-5 |
|---|---|
分子式 |
C7H21PSi2 |
分子量 |
192.39 g/mol |
IUPAC 名称 |
methyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C7H21PSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3 |
InChI 键 |
SIRIKYUWKQNSPQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)P(C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
